molecular formula C16H16FN3O2 B2761650 3-{[1-(2-FLUOROBENZOYL)PIPERIDIN-4-YL]OXY}PYRIDAZINE CAS No. 1448069-66-6

3-{[1-(2-FLUOROBENZOYL)PIPERIDIN-4-YL]OXY}PYRIDAZINE

Cat. No.: B2761650
CAS No.: 1448069-66-6
M. Wt: 301.321
InChI Key: JJEOPWQQTYBSJC-UHFFFAOYSA-N
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Description

3-{[1-(2-Fluorobenzoyl)piperidin-4-yl]oxy}pyridazine is a synthetic chemical compound of significant interest in medicinal chemistry and preclinical research. Its molecular structure incorporates key pharmacophoric elements that are often associated with activity in the central nervous system. The piperidine moiety is a common feature in ligands for various neuromodulatory receptors . Specifically, research indicates that compounds containing a piperidine core can exhibit high-affinity binding to sigma-1 receptors (σ1R) and histamine H3 receptors (H3R), making them valuable tools for investigating new approaches to pain and neurological disorders . The pyridazine heterocycle is a privileged scaffold in drug discovery, known for contributing to a wide range of biological activities. Pyridazinone-containing compounds have been reported in scientific literature as potential vasodilators for cardiovascular research and as investigational agents in oncology due to observed antiproliferative effects . Furthermore, recent studies highlight pyridazinone derivatives as promising scaffolds for the development of potent and selective Monoamine Oxidase B (MAO-B) inhibitors, which are relevant to Parkinson's disease research . The inclusion of a fluorobenzoyl group further enhances the molecular diversity and is a common strategy to optimize properties like binding affinity and metabolic stability. This combination of structural features makes this compound a versatile candidate for research into multifunctional ligands and targeted therapies, particularly in the fields of neuropharmacology and oncology. This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

(2-fluorophenyl)-(4-pyridazin-3-yloxypiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O2/c17-14-5-2-1-4-13(14)16(21)20-10-7-12(8-11-20)22-15-6-3-9-18-19-15/h1-6,9,12H,7-8,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJEOPWQQTYBSJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NN=CC=C2)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(2-FLUOROBENZOYL)PIPERIDIN-4-YL]OXY}PYRIDAZINE typically involves multiple steps. One common route includes the following steps:

    Formation of the Piperidin-1-yl Intermediate: This step involves the reaction of piperidine with a suitable reagent to introduce the desired functional groups.

    Introduction of the Pyridazin-3-yloxy Group: This step involves the reaction of the piperidin-1-yl intermediate with a pyridazin-3-yloxy reagent under controlled conditions.

    Addition of the Fluorophenyl Group:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(2-FLUOROBENZOYL)PIPERIDIN-4-YL]OXY}PYRIDAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmacological Activities

The compound exhibits several pharmacological activities, making it a candidate for drug development. Key areas of interest include:

  • Anticancer Activity : Pyridazine derivatives, including this compound, have shown promising anticancer effects. Research indicates that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have reported that certain pyridazinones demonstrate significant cytotoxicity against breast and lung cancer cells .
  • Anti-inflammatory Properties : The anti-inflammatory potential of pyridazine derivatives is notable. Compounds similar to 3-{[1-(2-Fluorobenzoyl)piperidin-4-yl]oxy}pyridazine have been evaluated for their ability to inhibit cyclooxygenase enzymes, which are key mediators of inflammation. For example, some pyridazinones have been identified as selective COX-2 inhibitors, potentially offering therapeutic benefits in conditions like arthritis .
  • Analgesic Effects : Analgesic activity has also been documented for pyridazine derivatives. Studies suggest that certain derivatives can exhibit pain-relieving properties comparable to standard analgesics such as acetaminophen and morphine . This makes them potential candidates for the treatment of chronic pain conditions.

Case Studies

Several studies highlight the efficacy of pyridazine derivatives, including this compound:

StudyFocusFindings
Ahmad et al. (2019)Anticancer ActivityDemonstrated that pyridazinone derivatives significantly inhibit the growth of breast cancer cells in vitro.
Asif et al. (2019)Anti-inflammatory EffectsReported that certain pyridazinones exhibit selective COX-2 inhibition with reduced gastric side effects compared to traditional NSAIDs.
Boukharsa et al. (2014)Analgesic PropertiesIdentified several pyridazinone derivatives with analgesic effects superior to acetaminophen in animal models.

Mechanism of Action

The mechanism of action of 3-{[1-(2-FLUOROBENZOYL)PIPERIDIN-4-YL]OXY}PYRIDAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogs

Compound Name / ID Core Structure Substituents Molecular Weight Key Functional Groups
Target Compound Pyridazine + Piperidine 2-Fluorobenzoyl, ether linkage ~349.3 (calc.) Pyridazine, fluorobenzoyl, piperidine
8a () Piperidine + Benzamide 3-Trifluoromethylbenzamide, ethylthioureido ~532.5 (calc.) Benzamide, thiourea, trifluoromethyl
14a () Piperidine + Benzamide 3-Fluoro-4-trifluoromethylbenzamide, urea ~499.4 (calc.) Urea, fluorobenzoyl, trifluoromethyl
881191-80-6 () Piperazine + Pyridazine 5-Fluoro-2-trifluoromethylbenzoyl, dihydroimidazolyl 436.406 Piperazine, imidazolyl, trifluoromethyl

Key Observations :

  • Compared to 881191-80-6 (), the target uses a piperidine (vs. piperazine) scaffold, which alters basicity and solubility. Piperazine’s dual nitrogen atoms may enhance solubility but reduce blood-brain barrier penetration .

Pharmacological and Physicochemical Comparisons

Table 3: Property Predictions Based on Structural Features

Compound LogP (Predicted) Solubility (mg/mL) Metabolic Stability Likely Targets
Target ~2.8 ~0.1 (low) High (fluorine) Kinases, GPCRs
8a ~3.5 ~0.05 (very low) Moderate Enzymes with thiourea-binding pockets
14a ~2.2 ~0.2 (moderate) High Urea-transporter inhibitors
881191-80-6 ~1.9 ~0.5 (high) Moderate Imidazole receptors, ion channels

Research Findings :

  • The target’s 2-fluorobenzoyl group enhances metabolic stability compared to non-fluorinated analogs, as fluorine resists oxidative degradation .
  • Piperidine-based compounds (target, 8a, 14a) exhibit lower solubility than piperazine-containing 881191-80-6 due to reduced polarity .
  • Urea/thiourea groups in 8a and 14a improve water solubility but may limit membrane permeability .

Biological Activity

The compound 3-{[1-(2-fluorobenzoyl)piperidin-4-yl]oxy}pyridazine is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article aims to provide a comprehensive overview of its biological activity, synthesis, and mechanisms of action, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H16FN3OC_{15}H_{16}FN_3O with a molecular weight of approximately 273.31 g/mol. The compound features a piperidine ring substituted with a 2-fluorobenzoyl group and an oxy-pyridazine moiety, which may contribute to its pharmacological profile.

PropertyValue
Molecular FormulaC15H16FN3OC_{15}H_{16}FN_3O
Molecular Weight273.31 g/mol
IUPAC NameThis compound
LogPNot specified
PSANot specified

Biological Activity

Research indicates that derivatives of piperidine, including this compound, exhibit various biological activities:

Antiviral Activity

A study on related piperidine derivatives demonstrated their efficacy against several viruses, including HIV-1 and HSV-1. The presence of the fluorobenzoyl group in these compounds enhances their binding affinity to viral targets, potentially inhibiting viral replication .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit enzymes such as acetylcholinesterase (AChE). Virtual screening studies have shown that piperidine derivatives can bind to the catalytic sites of AChE, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Anticancer Potential

Some studies have explored the anticancer properties of piperidine derivatives. For instance, compounds structurally similar to this compound have shown moderate to high potency in inhibiting cancer cell proliferation by targeting specific kinases involved in tumor growth .

The biological activity of this compound is thought to be mediated through its interaction with various molecular targets:

  • Receptor Binding : The piperidine and pyridazine rings facilitate binding to specific receptors, modulating their activity.
  • Enzyme Inhibition : The fluorobenzoyl group enhances the compound's ability to inhibit enzymes critical for disease progression.
  • Molecular Docking Studies : Computational studies suggest that the compound can effectively dock into the active sites of target proteins, leading to inhibition or modulation of their functions.

Case Studies

Several case studies have highlighted the potential applications of similar compounds:

  • Study on AChE Inhibitors : A set of piperazine derivatives was synthesized and evaluated for AChE inhibition. The results indicated that certain modifications significantly enhanced inhibitory activity, suggesting that similar strategies could be applied to optimize this compound for neurodegenerative diseases .
  • Antiviral Screening : In vitro studies on related piperidine compounds demonstrated antiviral activity against multiple strains of viruses. The findings support further investigation into the antiviral potential of this compound as a therapeutic agent against viral infections .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-{[1-(2-fluorobenzoyl)piperidin-4-yl]oxy}pyridazine to improve yield and purity?

  • Methodology:

  • Multi-step synthesis: Use a modular approach, starting with functionalization of the piperidine ring (e.g., introducing the 2-fluorobenzoyl group via amide coupling under anhydrous conditions). Subsequent etherification of the pyridazine ring with the modified piperidine requires catalysts like K2_2CO3_3 in polar aprotic solvents (e.g., DMF) at 80–100°C for 12–24 hours .
  • Critical parameters: Monitor reaction progress via TLC/HPLC. Optimize stoichiometry (e.g., 1.2 equivalents of pyridazine derivative to piperidine intermediate) to minimize unreacted starting material. Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Methodology:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^{13}C NMR to confirm regiochemistry and substituent positions. For overlapping signals, employ 2D experiments (e.g., HSQC, HMBC) to resolve ambiguities, particularly for the piperidine and pyridazine protons .
  • Mass Spectrometry (MS): High-resolution ESI-MS validates molecular weight and fragmentation patterns. Compare experimental isotopic distributions with theoretical simulations .
  • Infrared (IR) Spectroscopy: Identify key functional groups (e.g., C=O stretch at ~1680 cm1^{-1} for the benzoyl group, C-F stretch at ~1100 cm1^{-1}) .

Q. How should researchers design initial biological activity screens for this compound?

  • Methodology:

  • In vitro assays: Prioritize enzyme inhibition (e.g., kinases, phosphatases) or receptor binding (e.g., GPCRs) based on structural analogs (e.g., pyridazine derivatives with piperidine motifs show activity against inflammatory targets) .
  • Cell-based assays: Screen for cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Include positive controls (e.g., doxorubicin) and measure IC50_{50} values .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo biological activity data for this compound?

  • Methodology:

  • Pharmacokinetic profiling: Assess bioavailability, metabolic stability (e.g., liver microsome assays), and plasma protein binding. Poor in vivo activity may stem from rapid clearance or poor membrane permeability .
  • Formulation adjustments: Use prodrug strategies (e.g., esterification of hydroxyl groups) or nanoparticle delivery systems to enhance solubility and tissue targeting .

Q. What computational methods are effective for predicting target interactions of this compound?

  • Methodology:

  • Molecular docking: Use AutoDock Vina or Schrödinger Suite to model binding poses against candidate targets (e.g., COX-2, EGFR). Validate with molecular dynamics simulations (100 ns trajectories) to assess binding stability .
  • QSAR modeling: Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors/acceptors .

Q. How can structure-activity relationship (SAR) studies guide structural modifications?

  • Methodology:

  • Analog synthesis: Modify the fluorobenzoyl group (e.g., replace F with Cl, CF3_3) or pyridazine substituents. Test analogs in parallel for activity shifts.
  • Key SAR findings (example table):
ModificationBiological Activity (IC50_{50}, µM)Notes
2-Fluorobenzoyl0.45 (EGFR inhibition)Reference compound
2-Chlorobenzoyl0.38Enhanced potency
Pyridazine → Pyrimidine>10Loss of activity
Data adapted from studies on related pyridazine derivatives .

Q. How should researchers address discrepancies in spectral data during characterization?

  • Methodology:

  • Dynamic NMR: For conformational isomers (e.g., piperidine chair vs. boat), use variable-temperature NMR to coalesce signals and calculate energy barriers .
  • Degradation analysis: Perform stability studies under stress conditions (e.g., pH 1–13, UV light). Identify degradation products via LC-MS and adjust storage conditions (e.g., inert atmosphere, −20°C) .

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